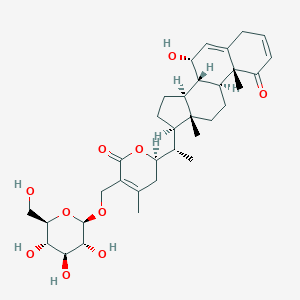

Daturataturin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as Daturataturin A , has the molecular formula C34H48O10 . It is a complex organic molecule with a molecular weight of 616.7 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a steroidal core structure, a glucopyranosyloxy group, and a delta-lactone ring . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 616.7 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Daturataturin A: Aplicaciones de Investigación Científica

Tratamiento de la Psoriasis: this compound (DTA) ha demostrado tener efectos significativos sobre la psoriasis, una afección cutánea inflamatoria crónica. Ejerce propiedades antiinflamatorias y antiproliferativas, aliviando la hiperproliferación y promoviendo la apoptosis en las células afectadas .

Propiedades Antiinflamatorias: Las capacidades antiinflamatorias del compuesto están bien documentadas, lo que lo convierte en un posible candidato para el tratamiento de diversas afecciones inflamatorias .

Efectos Antiproliferativos: La capacidad de DTA para inhibir la viabilidad celular la convierte en un agente valioso en el estudio de la proliferación celular y las enfermedades relacionadas .

Actividad Citotóxica: La investigación ha indicado que this compound exhibe actividad citotóxica contra líneas celulares cancerosas específicas, incluidas MDA-MB-435 y SW-620, lo que sugiere su posible uso en la investigación del cáncer .

Potencial Inmunosupresor: Hay evidencia que sugiere que this compound puede tener efectos inmunosupresores, lo que podría ser beneficioso en el estudio de la respuesta inmune y las enfermedades autoinmunes .

Análisis de la Vía Metabólica: Los estudios han propuesto vías metabólicas para this compound en ratas después de la administración oral, lo cual es crucial para comprender su farmacocinética y dinámica .

Mecanismo De Acción

Daturataturin A, also known as (22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone, is a withanolide compound that has been found to have significant therapeutic effects .

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target in the treatment of psoriasis .

Mode of Action

This compound interacts with its targets by inhibiting hyperproliferation, promoting apoptosis, decreasing the release of pro-inflammatory cytokines, downregulating keratin expression, and improving lipid metabolism . These actions are achieved through the regulation of the PPAR signaling pathway .

Biochemical Pathways

The PPAR signaling pathway is the primary biochemical pathway affected by this compound . By regulating this pathway, this compound can ameliorate the lipid metabolism of psoriasis . It also negatively regulates inflammation through the activation of autophagy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of hyperproliferation, promotion of apoptosis, decrease in the release of pro-inflammatory cytokines, downregulation of keratin expression, and improvement of lipid metabolism . These effects contribute to its potential anti-psoriasis effects .

Action Environment

The action of this compound is influenced by the environment of the cells it interacts with. For instance, in the study, a psoriasis-like keratinocytes model was established by stimulating HaCaT cells with M5 cocktail cytokines . The effects and mechanisms of this compound on psoriasis were evaluated in this in vitro environment .

Propiedades

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXDMSFPWCORTF-UWOSJZGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)